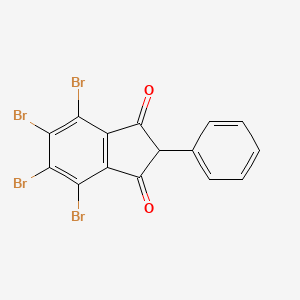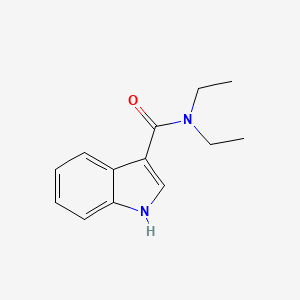
4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione
説明
4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Brominated Indanedione (BID) and is a derivative of indanedione. It has been widely researched for its use in forensic science as a presumptive test for bloodstains. However, recent studies have also explored its potential use in other fields such as medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione involves the reaction between the compound and the heme group in hemoglobin. The bromine atoms in the compound react with the iron atom in the heme group, resulting in the formation of a complex that absorbs light in the visible spectrum. This complex produces the characteristic purple color that is observed in the presence of blood.
Biochemical and Physiological Effects
While 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione is primarily used in forensic science, recent studies have explored its potential use in medicine. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione is its ease of use as a presumptive test for bloodstains. The test is simple, quick, and can be performed on a wide range of surfaces. However, the test has limitations in that it is not specific to human blood and can produce false positives in the presence of other substances such as bleach and rust.
将来の方向性
There are several future directions for the research of 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione. One potential area of research is the development of more specific and sensitive tests for the detection of bloodstains. Another area of research is the exploration of the compound's potential use in medicine, particularly in the treatment of inflammatory diseases and cancer. Additionally, the compound's potential use in agriculture and environmental science should also be explored, particularly in the development of new pesticides and herbicides. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion
In conclusion, 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. While it is primarily used in forensic science as a presumptive test for bloodstains, recent studies have explored its potential use in medicine, agriculture, and environmental science. The compound's ease of use and potential applications make it an exciting area of research for the future.
科学的研究の応用
The primary application of 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione is in forensic science. It is used as a presumptive test for the presence of bloodstains on various surfaces. The compound reacts with the hemoglobin in blood to produce a characteristic purple color, which is easily visible to the naked eye. This test is commonly used in crime scene investigations and has proven to be a reliable and effective method for detecting bloodstains.
特性
IUPAC Name |
4,5,6,7-tetrabromo-2-phenylindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Br4O2/c16-10-8-9(11(17)13(19)12(10)18)15(21)7(14(8)20)6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCMLHCBZIFQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Br4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3484452.png)
![methyl 2-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3484459.png)
![4-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3484473.png)
![2-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B3484486.png)
![4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid](/img/structure/B3484495.png)
![5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3484499.png)
![N-[(4-nitro-1H-pyrazol-3-yl)carbonyl]glycine](/img/structure/B3484511.png)
![2-[(2,4,6-trinitrophenyl)thio]-1H-benzimidazole](/img/structure/B3484512.png)
![2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B3484519.png)
![3-[(1,3-benzodioxol-5-ylmethyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3484520.png)


![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B3484537.png)
